Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 69539-64-6
VCID: VC6058988
InChI: InChI=1S/C10H10N2O3/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C1N=CC=C2)N
Molecular Formula: C10H10N2O3
Molecular Weight: 206.201

Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate

CAS No.: 69539-64-6

Cat. No.: VC6058988

Molecular Formula: C10H10N2O3

Molecular Weight: 206.201

* For research use only. Not for human or veterinary use.

Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate - 69539-64-6

Specification

CAS No. 69539-64-6
Molecular Formula C10H10N2O3
Molecular Weight 206.201
IUPAC Name ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H10N2O3/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3
Standard InChI Key BNJKQUXCFXYJJW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1N=CC=C2)N

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure combines a furo[3,2-b]pyridine scaffold—a fused bicyclic system comprising a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing)—with two key substituents: an amino group (-NH2) at position 2 and an ethyl carboxylate ester (-COOEt) at position 3 . This arrangement creates a planar, conjugated system that may influence its electronic properties and reactivity.

The molecular formula is C10H10N2O3, with a molecular weight of 206.2 g/mol . Key bond angles and torsional strains are inferred from its SMILES string (CCOC(=O)C1=C(OC2=C1N=CC=C2)N), which reveals the ester’s orientation perpendicular to the fused ring system .

Spectroscopic and Computational Predictions

While experimental spectral data (e.g., NMR, IR) are unavailable, computational models provide insights:

Table 1: Predicted Collision Cross-Sections (CCS) for Adducts

Adductm/zCCS (Ų)
[M+H]+207.07642141.6
[M+Na]+229.05836153.8
[M+NH4]+224.10296149.0
[M-H]-205.06186144.0

These values, derived from ion mobility spectrometry simulations, suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to increased ion size . The compound’s polar surface area (PSA) is estimated at 93.45 Ų, indicating moderate solubility in polar solvents .

Synthetic Strategies and Challenges

Retrospective Pathway Design

  • Furan-Pyridine Annulation: Cyclocondensation of 3-aminopyridine derivatives with α-keto esters under acidic conditions.

  • Esterification: Ethylation of the carboxyl group using ethanol and a catalyst (e.g., H2SO4).

  • Purification: Chromatographic separation to isolate the target compound from regioisomers.

Analytical Validation

Hypothetical characterization would require:

  • 1H/13C NMR: To confirm substituent positions via coupling constants and chemical shifts.

  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular formula (e.g., [M+H]+ at m/z 207.07642) .

  • X-ray Crystallography: To resolve the three-dimensional arrangement, though crystal growth may be challenging due to the compound’s planarity.

Physicochemical and Pharmacokinetic Profiling

Stability and Reactivity

The amino group’s nucleophilicity and the ester’s electrophilicity suggest susceptibility to hydrolysis under acidic/basic conditions. The fused aromatic system likely confers thermal stability up to 200°C, extrapolated from thienopyridine analogs .

Table 2: Comparative Properties of Furo- vs. Thienopyridine Derivatives

PropertyEthyl 2-Aminofuro[3,2-b]pyridine-3-carboxylateEthyl 3-Aminothieno[3,2-b]pyridine-2-carboxylate
Molecular FormulaC10H10N2O3C10H10N2O2S
Molecular Weight (g/mol)206.2222.26
LogP~2.6 (predicted)2.64
PSA (Ų)93.4593.45

The sulfur atom in thienopyridines increases molecular weight and slightly enhances lipophilicity (LogP) .

ADME Predictions

  • Absorption: Moderate intestinal permeability due to balanced LogP (~2.6) and PSA.

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the ester group prone to hydrolysis by esterases.

  • Excretion: Renal clearance predicted due to moderate polarity.

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